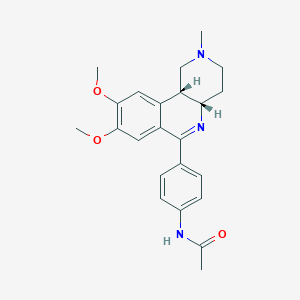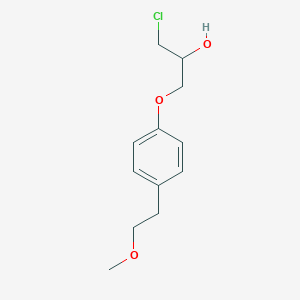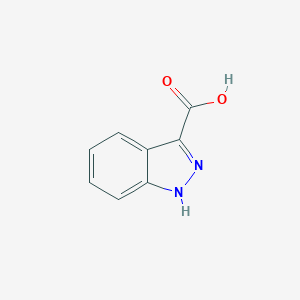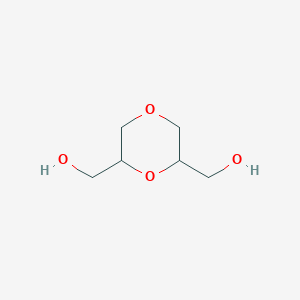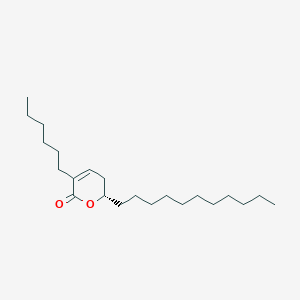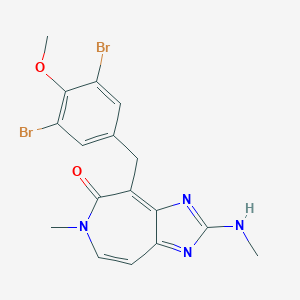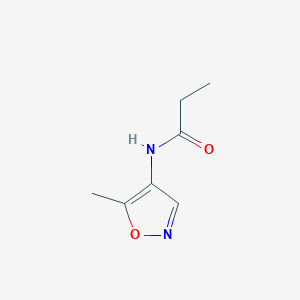
N-(5-methyl-4-isoxazolyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-4-isoxazolyl)propionamide, also known as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a synthetic compound that acts as a selective agonist of the AMPA receptor, a type of glutamate receptor in the brain. AMPA receptor activation is involved in a wide range of physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegeneration.
作用机制
The mechanism of action of N-(5-methyl-4-isoxazolyl)propionamide is based on its ability to bind to and activate the N-(5-methyl-4-isoxazolyl)propionamide receptor. The N-(5-methyl-4-isoxazolyl)propionamide receptor is a ligand-gated ion channel that is permeable to cations, such as sodium and calcium. When N-(5-methyl-4-isoxazolyl)propionamide binds to the receptor, it induces a conformational change that opens the channel and allows ions to flow into the cell. This results in depolarization of the membrane potential and the generation of an excitatory postsynaptic potential (EPSP), which can trigger an action potential in the neuron.
生化和生理效应
The biochemical and physiological effects of N-(5-methyl-4-isoxazolyl)propionamide depend on the concentration and duration of exposure, as well as the type of cell or tissue being studied. At low concentrations, N-(5-methyl-4-isoxazolyl)propionamide can enhance synaptic transmission and induce long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. At high concentrations, N-(5-methyl-4-isoxazolyl)propionamide can cause excitotoxicity, a pathological process that leads to neuronal damage and death. Excitotoxicity is thought to play a role in various neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
实验室实验的优点和局限性
The main advantage of using N-(5-methyl-4-isoxazolyl)propionamide in lab experiments is its selectivity for the N-(5-methyl-4-isoxazolyl)propionamide receptor, which allows researchers to specifically manipulate the activity of this receptor without affecting other receptors or ion channels. Another advantage is its well-established synthesis method and commercial availability, which makes it easy to obtain and use in experiments. However, there are also some limitations to using N-(5-methyl-4-isoxazolyl)propionamide. One limitation is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and potency.
未来方向
There are several future directions for the use of N-(5-methyl-4-isoxazolyl)propionamide in scientific research. One direction is to develop more selective and potent N-(5-methyl-4-isoxazolyl)propionamide receptor agonists and antagonists, which can be used to study the role of specific N-(5-methyl-4-isoxazolyl)propionamide receptor subunits and splice variants in different physiological and pathological contexts. Another direction is to investigate the downstream signaling pathways and gene expression changes that are induced by N-(5-methyl-4-isoxazolyl)propionamide receptor activation, which can provide insights into the molecular mechanisms of synaptic plasticity and neurodegeneration. Finally, the use of N-(5-methyl-4-isoxazolyl)propionamide in combination with other drugs or therapies, such as stem cell transplantation or gene therapy, may provide new strategies for treating neurological disorders.
合成方法
The synthesis of N-(5-methyl-4-isoxazolyl)propionamide involves the reaction of 2-amino-5-methyl-4-isoxazolepropionic acid with propionyl chloride in the presence of a base, such as triethylamine or pyridine. The resulting product is purified by recrystallization or chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
N-(5-methyl-4-isoxazolyl)propionamide has been widely used in scientific research as a tool to study the function and regulation of N-(5-methyl-4-isoxazolyl)propionamide receptors. It can be used to activate or block N-(5-methyl-4-isoxazolyl)propionamide receptors in vitro and in vivo, depending on the concentration and duration of exposure. By modulating the activity of N-(5-methyl-4-isoxazolyl)propionamide receptors, researchers can investigate the role of these receptors in various physiological and pathological processes, such as synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegeneration.
属性
CAS 编号 |
100499-64-7 |
|---|---|
产品名称 |
N-(5-methyl-4-isoxazolyl)propionamide |
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-7(10)9-6-4-8-11-5(6)2/h4H,3H2,1-2H3,(H,9,10) |
InChI 键 |
ZNLWTSGIUNYWLW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(ON=C1)C |
规范 SMILES |
CCC(=O)NC1=C(ON=C1)C |
同义词 |
Propanamide, N-(5-methyl-4-isoxazolyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



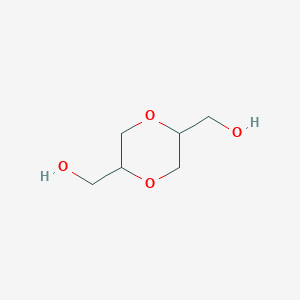
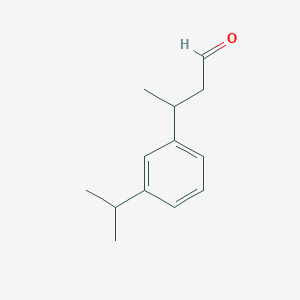
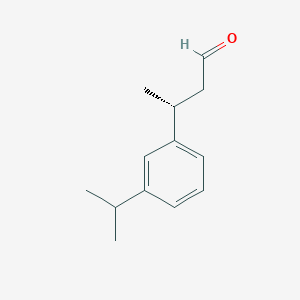
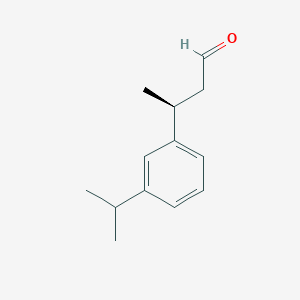
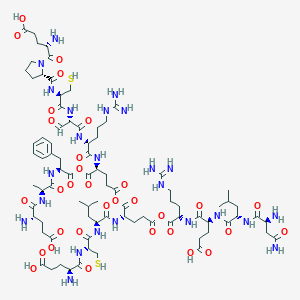
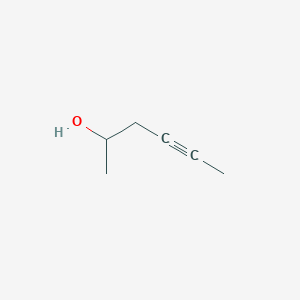
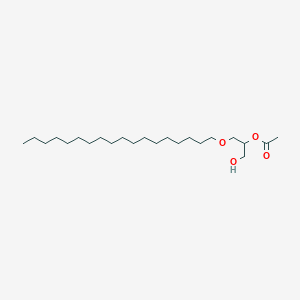
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
